1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfonyl]-1-ethanone O-methyloxime
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Overview
Description
The compound “1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfonyl]-1-ethanone O-methyloxime” is a complex organic molecule. It contains a chlorophenyl group, a methoxybenzyl group, a sulfonyl group, and an ethanone O-methyloxime group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, a common method for introducing a sulfonyl group is through a reaction with a sulfonyl chloride . The methoxybenzyl group could potentially be introduced through a reaction with a methoxybenzyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The presence of the sulfonyl group could potentially introduce some interesting electronic effects, as sulfonyl groups are known to be strong electron-withdrawing groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl and chlorophenyl groups, both of which are electron-withdrawing and could therefore make the compound more susceptible to nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the sulfonyl group could potentially increase the compound’s acidity .Scientific Research Applications
Environmental Remediation and Analysis
Redox Mediators in Organic Pollutants Treatment : Research into the use of enzymatic approaches with redox mediators for the degradation of organic pollutants highlights the potential for complex chemical compounds in environmental remediation. This method enhances the efficiency of pollutant degradation, potentially applicable for compounds with similar structures or properties (Husain & Husain, 2007).
Analytical Methods for Antioxidant Activity : The development and critical evaluation of analytical methods for determining antioxidant activity demonstrate the importance of understanding the chemical properties of compounds. This research can inform the study of complex molecules, including their stability and reactivity (Munteanu & Apetrei, 2021).
Pharmaceutical Impurity Analysis
Novel Synthesis and Impurity Analysis of Proton Pump Inhibitors : Studies on the synthesis of pharmaceutical compounds and the identification of their impurities provide a framework for understanding the chemical synthesis processes and quality control measures necessary for complex chemical compounds. This includes methods for achieving desired yields and purity levels, which are crucial for pharmaceutical applications (Saini et al., 2019).
Environmental Impact and Chemical Safety
Chlorophenols in Waste Incineration : The study of chlorophenols, which share a chlorinated aromatic component with the compound , in municipal solid waste incineration reviews their formation, environmental impact, and pathways for degradation. This research is relevant for understanding the environmental behavior of chlorinated aromatic compounds (Peng et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(Z)-1-(4-chlorophenyl)-N-methoxy-2-[(4-methoxyphenyl)methylsulfonyl]ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-22-16-9-3-13(4-10-16)11-24(20,21)12-17(19-23-2)14-5-7-15(18)8-6-14/h3-10H,11-12H2,1-2H3/b19-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DABANPLIKWMFPM-HTXNQAPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CS(=O)(=O)CC(=NOC)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CS(=O)(=O)C/C(=N\OC)/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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